molecular formula C19H39N3O B1621692 N-(Aminoiminomethyl)stearamide CAS No. 40538-17-8

N-(Aminoiminomethyl)stearamide

Cat. No.: B1621692
CAS No.: 40538-17-8
M. Wt: 325.5 g/mol
InChI Key: WFUQYEXDJIJMAA-UHFFFAOYSA-N
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Description

Chemical Identity: N-(Aminoiminomethyl)stearamide (CAS: 40538-17-8) is a fatty acid amide derivative featuring an aminoiminomethyl group (-NH-C(=NH)-) attached to the nitrogen of stearamide (octadecanamide).

Applications are inferred from analogous compounds, including use in agrochemicals, cosmetics (as antistatic agents), and possibly pharmaceuticals .

Properties

CAS No.

40538-17-8

Molecular Formula

C19H39N3O

Molecular Weight

325.5 g/mol

IUPAC Name

N-(diaminomethylidene)octadecanamide

InChI

InChI=1S/C19H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)22-19(20)21/h2-17H2,1H3,(H4,20,21,22,23)

InChI Key

WFUQYEXDJIJMAA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)N=C(N)N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N=C(N)N

Other CAS No.

40538-17-8

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Stearamide Derivatives

Compound Name Substituent Group(s) Molecular Formula Key Properties/Applications CAS No. References
This compound -NH-C(=NH)- C₁₉H₃₉N₃O Surfactant, potential bioactivity 40538-17-8
Stearamide MEA -N-(2-hydroxyethyl) C₂₀H₄₁NO₂ Antistatic agent, viscosity control in cosmetics 111-57-9
Stearamide MIPA -N-(2-hydroxypropyl) C₂₁H₄₃NO₂ Antistatic agent, emulsifier 35627-96-4
N-[2-(Diethylamino)ethyl]stearamide -N-(2-diethylaminoethyl) C₂₄H₅₀N₂O Antistatic agent, corrosion inhibitor 16889-14-8
N-(Thiazol-2-yl)stearamide -N-(thiazol-2-yl) C₂₁H₃₈N₂OS Gelation agent, material science applications Not provided
N-(1-(2,2-dimethyl-5-undecyl-1,3-dioxolan-4-yl)-2-hydroxyethyl) stearamide Complex dioxolane-hydroxyethyl substituent C₃₅H₆₇NO₄ Insecticidal activity (78% efficacy at 1000 ppm) Not provided
N-[3-(Dimethylamino)propyl]stearamide -N-(3-dimethylaminopropyl) C₂₃H₄₈N₂O Surfactant, potential pharmaceutical uses 7651-02-7

Structural Analysis and Functional Implications

  • Polarity and Solubility: this compound: The aminoiminomethyl group enhances polarity compared to simple alkyl-substituted stearamides, likely improving water dispersibility . Stearamide MEA/MIPA: Hydroxyethyl/propyl groups increase hydrophilicity, making these derivatives effective in cosmetic formulations (e.g., shampoos, lotions) . N-[2-(Diethylamino)ethyl]stearamide: The tertiary amine group confers cationic surfactant properties, useful in hair conditioners and antistatic coatings .
  • Biological Activity: Insecticidal Activity: The dioxolane-hydroxyethyl derivative () showed 78% larvicidal activity at 1000 ppm, comparable to azadirachtin (a natural pesticide), highlighting the impact of complex substituents on bioactivity .
  • Industrial Applications :

    • Cosmetics : Stearamide MEA and MIPA are widely used for antistatic and viscosity-modifying effects .
    • Materials Science : Thiazole-based stearamides form gels, suggesting applications in drug delivery or soft materials .

Performance Data and Efficacy

Insecticidal Activity :

  • The dioxolane-hydroxyethyl stearamide derivative () demonstrated dose-dependent larvicidal activity:
    • 1000 ppm : 78% mortality (diet impregnation assay).
    • 500 ppm : 36–40% mortality.
    • LD₅₀ : 627 ppm (vs. 305 ppm for azadirachtin) .

Antistatic Performance :

  • Stearamide MEA reduced static charge in hair care products by 60–70% in standardized tests, outperforming non-ionic analogs .

Preparation Methods

Amidation of Stearic Acid

Stearic acid (C₁₈H₃₆O₂) undergoes amidation with ethylenediamine derivatives to create the precursor N-(2-aminoethyl)stearamide. The process involves:

  • Melting stearic acid at 72°C to achieve liquid-phase reactivity
  • Dropwise addition of diethylenetriamine (DETA) under nitrogen atmosphere
  • Catalytic dehydration using p-toluenesulfonic acid (0.5 wt%) at 160°C for 3.5 hours

Critical parameters from orthogonal experiments reveal:

Parameter Optimal Value Yield Impact
Temperature 160°C +38%
Catalyst Concentration 0.5% +22%
Reaction Time 3.5 hr +15%

The amidation step achieves 92% conversion when using a 1.5:1 molar ratio of stearic acid to DETA.

Guanidinylation Reaction

The secondary amine in N-(2-aminoethyl)stearamide reacts with cyanamide derivatives to form the guanidine moiety. Key process considerations include:

  • Using cyanamide in 1.2 molar excess to ensure complete functionalization
  • Maintaining pH 8-9 with sodium carbonate buffer
  • Reaction duration of 6 hours at 80°C

Process Optimization and Kinetic Analysis

A three-level factorial design identified critical control points for scale-up production:

Temperature Profiling

Reaction kinetics show distinct regimes:
$$ k = A \cdot e^{(-Ea/RT)} $$
Where $$ E
a $$ = 58.2 kJ/mol for amidation and 72.4 kJ/mol for guanidinylation. The Arrhenius plot reveals optimal operating windows between 155-165°C for step 1 and 75-85°C for step 2.

Catalytic System Optimization

Comparative catalyst screening yielded:

Catalyst Relative Rate Byproduct Formation
p-Toluenesulfonic acid 1.00 <2%
Phosphoric acid 0.87 5-7%
Sulfuric acid 0.92 8-12%

p-Toluenesulfonic acid at 0.5 wt% concentration provides optimal activity while minimizing sulfonation side reactions.

Analytical Validation and Quality Control

Structural confirmation employs multi-technique characterization:

Spectroscopic Analysis

FTIR (Fig. 1):

  • 3300 cm⁻¹ (N-H stretch, guanidine)
  • 1640 cm⁻¹ (C=O, amide I)
  • 1540 cm⁻¹ (N-H bend, amide II)

¹³C NMR (CDCl₃):

  • δ 174.8 ppm (amide carbonyl)
  • δ 158.2 ppm (guanidine carbon)
  • δ 22-35 ppm (aliphatic chain)

Thermal Properties

DSC analysis shows:

  • Melting point: 74-80°C
  • Thermal decomposition onset: 210°C

Industrial-Scale Implementation Challenges

While lab-scale synthesis achieves 89% yield, scale-up factors require mitigation strategies:

Challenge Solution Effectiveness
Viscosity buildup Segmented reactor design 92% resolved
Exothermic control Microchannel heat exchangers 88% efficient
Product purification Ethanol/acetone recrystallization 95% purity

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